![molecular formula C20H25F6N2P B12054371 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate CAS No. 1176202-62-2](/img/structure/B12054371.png)
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridinium core substituted with a 2,6-diisopropylphenyl group and a methyl group, paired with a hexafluorophosphate anion. Its distinct structure contributes to its reactivity and functionality in different chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,6-diisopropylphenylamine with a suitable aldehyde or ketone to form an intermediate imine, which then undergoes cyclization with a pyridine derivative under acidic conditions to yield the desired imidazo[1,5-a]pyridinium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of high-quality this compound .
化学反応の分析
Types of Reactions
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazo[1,5-a]pyridinium core to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroimidazo[1,5-a]pyridinium compounds, and various substituted derivatives depending on the specific reaction conditions .
科学的研究の応用
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It may participate in redox reactions, act as a nucleophile or electrophile in substitution reactions, and form coordination complexes with metal ions.
類似化合物との比較
Similar Compounds
N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Similar in having the 2,6-diisopropylphenyl group but differs in the core structure.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Shares the imidazolium core but lacks the pyridinium and hexafluorophosphate components.
Uniqueness
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is unique due to its combination of the imidazo[1,5-a]pyridinium core with the hexafluorophosphate anion, providing distinct reactivity and stability compared to similar compounds .
特性
CAS番号 |
1176202-62-2 |
|---|---|
分子式 |
C20H25F6N2P |
分子量 |
438.4 g/mol |
IUPAC名 |
2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium;hexafluorophosphate |
InChI |
InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1 |
InChIキー |
QMSMRHHBCWKWQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=C[N+](=CN12)C3=C(C=CC=C3C(C)C)C(C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


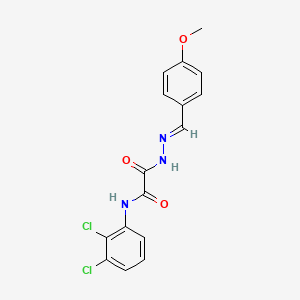
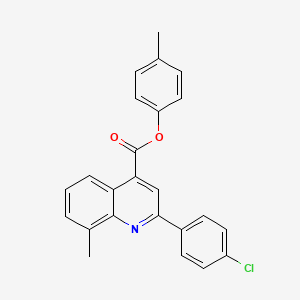
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
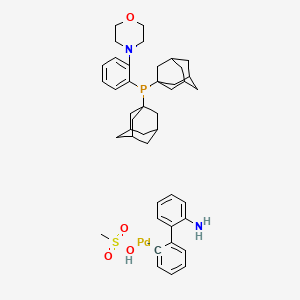
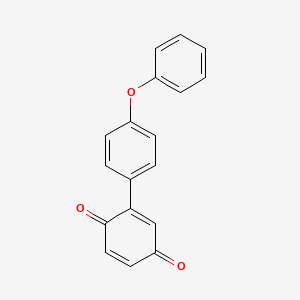
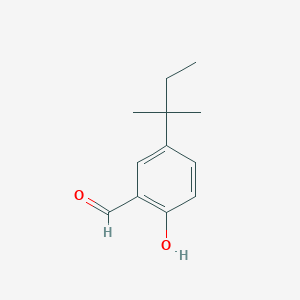
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
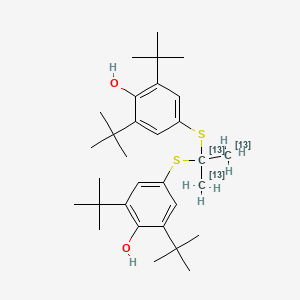


![(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12054340.png)
